molecular formula C15H18N2O3S2 B2531367 (E)-N-(tert-butyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682784-37-8

(E)-N-(tert-butyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2531367
CAS No.: 682784-37-8
M. Wt: 338.44
InChI Key: QWHXUGVUBZTEJA-PKNBQFBNSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core modified with a furan-2-ylmethylene substituent and an N-(tert-butyl)propanamide chain.

Properties

IUPAC Name

N-tert-butyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-15(2,3)16-12(18)6-7-17-13(19)11(22-14(17)21)9-10-5-4-8-20-10/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHXUGVUBZTEJA-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(tert-butyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, often referred to as a thioxothiazolidin derivative, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidine under basic conditions. The reaction is generally carried out in the presence of sodium hydroxide or potassium carbonate, followed by purification through recrystallization or chromatography .

Chemical Structure:

  • Molecular Formula: C18H22N2O4S
  • Molecular Weight: 370.44 g/mol
  • CAS Number: 612803-74-4

Antimicrobial Activity

Research indicates that compounds derived from thioxothiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives containing the furan moiety have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, studies have reported minimal inhibitory concentrations (MICs) as low as 64 µg/mL against Escherichia coli . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with DNA replication processes.

Anticancer Properties

The compound's anticancer potential has been explored in various studies. Notably, it has been documented to inhibit DDX3 helicase activity, a multifunctional enzyme linked to several cancers including breast and brain cancer . In vitro assays demonstrated that the compound could significantly reduce cell viability in cancer cell lines, with half-maximal inhibitory concentrations (IC50) values indicating effective cytotoxicity.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
H35750Inhibition of DDX3 helicase activity
MCF730Induction of apoptosis

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in various assays. It appears to modulate inflammatory cytokines and may inhibit pathways associated with chronic inflammation . This suggests potential applications in treating inflammatory diseases.

3. Case Studies

Several case studies highlight the therapeutic potential of thioxothiazolidine derivatives:

  • Case Study on Cancer Treatment:
    A study evaluated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell proliferation and an increase in apoptosis markers, suggesting its efficacy as a chemotherapeutic agent.
  • Case Study on Antimicrobial Efficacy:
    A comparative study assessed the antimicrobial activity of various thioxothiazolidine derivatives against clinical isolates. The compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

4. Conclusion

The compound this compound demonstrates significant biological activity across multiple domains, including antimicrobial, anticancer, and anti-inflammatory effects. Continued research is warranted to further elucidate its mechanisms of action and to explore its therapeutic applications in clinical settings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-(tert-butyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide exhibit promising anticancer properties. For instance, research has shown that derivatives containing thiazolidinone structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related thiazolidinones have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These findings support the hypothesis that this compound may also possess similar properties .

Anti-inflammatory Effects

Research into thiazolidinone derivatives has shown anti-inflammatory effects attributed to their ability to inhibit key enzymes involved in inflammatory responses, such as cyclooxygenases and lipoxygenases . In silico docking studies suggest that this compound could be optimized for enhanced anti-inflammatory activity.

Material Science Applications

The unique structural features of this compound also make it a candidate for applications in material science. Its ability to form stable complexes with metal ions could be explored for use in catalysis or as a precursor for advanced materials with specific electronic properties .

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Anticancer Studies : A compound structurally similar to this compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity .
  • Antimicrobial Testing : A series of thiazolidinone derivatives were evaluated for their antimicrobial efficacy using disc diffusion methods. Results demonstrated inhibition zones comparable to standard antibiotics, suggesting potential for further development .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the thiazolidinone core, the N-propanamide group, and the benzylidene/furylmethylene moiety. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound: (E)-N-(tert-butyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-oxo-2-thioxothiazolidin-3-yl Furan-2-ylmethylene, N-tert-butyl propanamide Inferred C17H20N2O3S2 ~364.48 Not reported High lipophilicity (tert-butyl)
(E)-N-(pyridin-2-yl) analog 4-oxo-2-thioxothiazolidin-3-yl Furan-2-ylmethylene, N-pyridin-2-yl propanamide C16H13N3O3S2 359.42 Not reported Predicted pKa: 12.96; polar
FE15: (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide 4-oxo-2-thioxothiazolidin-3-yl 3-Bromobenzylidene, N-2-hydroxyphenyl propanamide C19H14BrN3O4S2 492.37 Not reported DDX3 helicase inhibition
(E)-5-(4-(tert-butyl)benzylidene)-3-((furan-2-ylmethylene)amino)-2-thioxothiazolidin-4-one (2b2) 2-thioxothiazolidin-4-one 4-tert-butylbenzylidene, furan-2-ylmethylene C19H18N2O2S2 394.49 112–114 High crystallinity
3-[(Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-nitrophenyl)propanamide 4-oxo-2-thioxothiazolidin-3-yl 3-Bromobenzylidene, N-2-nitrophenyl propanamide C19H14BrN3O4S2 492.37 Not reported Electron-withdrawing nitro group
Key Observations:

N-Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity compared to the pyridin-2-yl group in , which introduces polarity via the aromatic nitrogen. This difference may influence membrane permeability and metabolic stability.

Core and Moiety Modifications :

  • Furan-2-ylmethylene (target compound) vs. 3-bromobenzylidene (FE15 ):

  • Furan’s oxygen atom may engage in hydrogen bonding, while bromine in FE15 increases molecular weight and introduces steric/electronic effects.
    • 4-tert-butylbenzylidene in compound 2b2 combines bulkiness with lipophilicity, contrasting with the target compound’s simpler furan substituent.

Physical Properties :

  • The tert-butyl analog 2b2 has a higher melting point (112–114°C) than most analogs, likely due to enhanced crystallinity from the rigid benzylidene group.

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